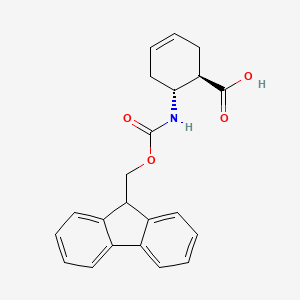
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide is a complex organic compound known for its unique structure and diverse applications This compound features a naphthamide core with various functional groups, including a dimethylamino group, a hydroxy group, and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of 3-methylaniline to form a diazonium salt, which is then coupled with 1-hydroxy-2-naphthoic acid to yield the desired product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, potentially inhibiting or activating specific enzymes and receptors. The diazenyl group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the naphthamide core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar functional groups but differs in overall structure.
1,8-Naphthalimide Derivatives: Similar naphthalimide core but with different substituents.
Uniqueness
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(3-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-17-9-8-10-18(15-17)28-29-23-16-21(25(31)20-12-5-4-11-19(20)23)26(32)27-22-13-6-7-14-24(22)30(2)3/h4-16,31H,1-3H3,(H,27,32) |
InChI Key |
UREUPLZDGBTWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


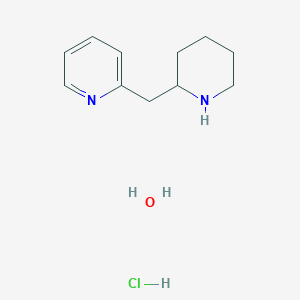
![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)


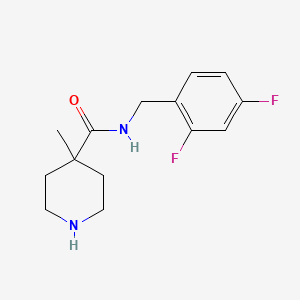

![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)
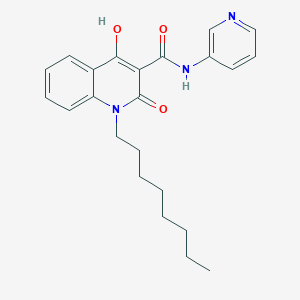
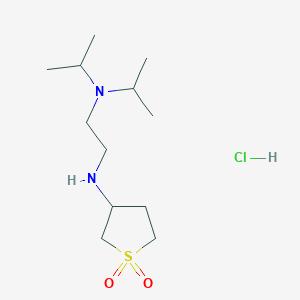

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)

